molecular formula C26H24ClF3N4O8 B1191847 Sorafenib-galactosamine

Sorafenib-galactosamine

Cat. No.: B1191847
M. Wt: 612.94
Attention: For research use only. Not for human or veterinary use.
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Description

Sorafenib-galactosamine is a liver-targeted conjugate of the multikinase inhibitor sorafenib, designed to enhance drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This receptor, highly expressed on liver cells, binds galactose residues, enabling selective uptake of galactosamine-conjugated drugs . Sorafenib itself is clinically used for advanced hepatocellular carcinoma (HCC) but suffers from systemic toxicity (e.g., hand-foot syndrome, hypertension) and variable plasma concentrations . By conjugating sorafenib with galactosamine, researchers aim to improve liver-specific bioavailability while reducing off-target effects.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Synonyms

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic and Efficacy Comparison

Table 1: Pharmacokinetic and Clinical Profiles of Sorafenib vs. Sorafenib-Galactosamine
Parameter Sorafenib This compound (Theoretical)
Plasma Half-Life 25–48 hours (variable) Likely reduced due to liver uptake
Liver Concentration Low systemic distribution High (ASGPR-mediated targeting)
Efficacy in HCC Models Moderate Improved tumor retention (hypothetical)
Key Adverse Events Hand-foot syndrome, hypertension Potentially reduced systemic effects

Analysis :

  • Plasma Exposure: Sorafenib exhibits wide interpatient variability in plasma levels, necessitating therapeutic drug monitoring .
  • Liver Uptake : Preclinical studies of similar galactosamine conjugates (e.g., doxorubicin-galactosamine) demonstrate 2–3-fold higher liver accumulation compared to parent drugs, suggesting this compound could achieve similar benefits .

Targeting Efficiency vs. Other Glycosylated Compounds

Galactosamine and glucosamine are structurally similar but differ in receptor specificity. Glucosamine conjugates (e.g., glucosamine-paclitaxel) primarily target inflammatory cells or cartilage, whereas galactosamine leverages ASGPR for liver specificity . For example:

  • Doxorubicin-galactosamine: Shows 60% higher liver uptake in murine HCC models compared to non-conjugated doxorubicin.
  • N-acetylgalactosamine (GalNAc)-siRNA conjugates : FDA-approved for hereditary transthyretin amyloidosis, these highlight the clinical validity of galactosamine-mediated targeting .

This compound is hypothesized to outperform non-targeted kinase inhibitors (e.g., lenvatinib) in HCC due to localized action, though direct comparative trials are lacking.

Toxicity Profile Comparison

Table 2: Adverse Event Comparison
Compound Common Adverse Events Mitigation Strategy in Conjugates
Sorafenib Hand-foot syndrome, hypertension Reduced systemic exposure via targeting
Doxorubicin Cardiotoxicity Galactosamine conjugation lowers cardiac uptake
This compound Theoretical: Mild gastrointestinal ASGPR specificity minimizes off-target effects

Analysis :
Evidence from sorafenib safety profiles (e.g., dose-dependent hypertension) supports the rationale for conjugates to reduce systemic toxicity. Preclinical data on galactosamine-drug conjugates suggest a 30–50% reduction in adverse events compared to parent drugs .

Clinical Efficacy in Liver Cancers

While sorafenib remains a first-line HCC therapy, its moderate survival benefit (2–3 months extension) underscores the need for improved formulations . In a pilot study, sorafenib plasma levels correlated poorly with tumor response, highlighting the limitations of non-targeted delivery . By contrast, galactosamine conjugates in preclinical models show:

  • 40–60% higher intratumoral drug concentration.
  • Enhanced apoptosis in ASGPR-positive HCC cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sorafenib-galactosamine
Reactant of Route 2
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Sorafenib-galactosamine

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